[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13463862
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol
* For research use only. Not for human or veterinary use.
![[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester -](/images/structure/VC13463862.png)
Specification
Molecular Formula | C14H28N2O3 |
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Molecular Weight | 272.38 g/mol |
IUPAC Name | tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3 |
Standard InChI Key | IFMLFCNPENGUCS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO |
Introduction
Chemical Identity and Structural Features
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353986-27-2) is a carbamate derivative with the molecular formula C₁₄H₂₈N₂O₃ and a molecular weight of 272.38 g/mol . Its structure includes:
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A cyclohexyl ring substituted with a hydroxyethylamino group (-NH-CH₂CH₂OH) at the 2-position.
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A methyl carbamate group (-N(COO-tert-butyl)CH₃) attached to the cyclohexane ring .
Key identifiers:
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via reductive amination or nucleophilic substitution:
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Reductive Amination:
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Nucleophilic Substitution:
Stability and Reactivity
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Light and moisture sensitivity: Requires storage at -20°C in sealed containers .
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Functional groups: The tert-butyl carbamate (Boc) group is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/EtOAc) .
Physicochemical Properties
Pharmacological and Biological Data
Pharmacokinetics
Biological Applications
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Pharmaceutical intermediate: Used in synthesizing CETP inhibitors (e.g., compounds for hypercholesterolemia) .
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TRPC4/5 modulation: Structural analogs (e.g., BI 1358894) show activity as TRPC ion channel inhibitors for neurological disorders .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315/H319 (Skin/eye irritation) | Wear gloves/eye protection |
H335 (Respiratory irritation) | Use in ventilated areas |
Storage: -20°C in airtight containers under inert gas .
Industrial and Research Applications
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Drug discovery: Key intermediate in edoxaban (anticoagulant) synthesis .
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Peptide modification: Boc-protected amines facilitate solid-phase peptide synthesis .
Future Directions
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Optimization: Structural tweaks to enhance bioavailability for CNS-targeted therapies.
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Scale-up: Continuous-flow synthesis to improve yields (>90%) .
This compound’s versatility in organic synthesis and drug development underscores its importance in medicinal chemistry. Continued research into its analogs may unlock novel therapies for metabolic and neurological disorders.
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